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molecular formula C21H29ClN2O5 B8301225 Benzenepropanoic acid, 2-(4-((4-(acetylamino)-1-oxobutyl)amino)-1-oxobutyl)-5-chloro-, ethyl ester CAS No. 122186-88-3

Benzenepropanoic acid, 2-(4-((4-(acetylamino)-1-oxobutyl)amino)-1-oxobutyl)-5-chloro-, ethyl ester

Cat. No. B8301225
M. Wt: 424.9 g/mol
InChI Key: NVLWSBXUBWDNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04883815

Procedure details

1 ml of concentrated hydrochloric acid is added to a solution of 2.66 g (0.007 mol) of N-[3-[(11-chloro-2,3,5,6,7,8-hexahydro-3,8-dioxo-4-benzazecin-4-(1H)-yl)carbonyl]propyl]acetamide in 100 ml of ethanol and 30 ml of methylene chloride and the mixture is stirred at room temperature for 5 days. The solution is concentrated, extracted with methylene chloride/water, dried with magnesium sulfate and the solvent is distilled in a vacuum. Chromatography on aluminum oxide with ethyl acetate/ethanol (19:1) and crystallization from methylene chloride/ether gives ethyl 2-[4-(4-acetamidobutyramido)butyryl]-5-chlorohydrocinnamate as white crystals with melting point 95°.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
N-[3-[(11-chloro-2,3,5,6,7,8-hexahydro-3,8-dioxo-4-benzazecin-4-(1H)-yl)carbonyl]propyl]acetamide
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:27]=[CH:26][C:6]2[C:7](=[O:25])[CH2:8][CH2:9][CH2:10][N:11]([C:16]([CH2:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17])[C:12](=[O:15])[CH2:13][CH2:14][C:5]=2[CH:4]=1.[CH2:28]([OH:30])[CH3:29]>C(Cl)Cl>[C:22]([NH:21][CH2:20][CH2:19][CH2:18][C:16]([NH:11][CH2:10][CH2:9][CH2:8][C:7]([C:6]1[CH:26]=[CH:27][C:3]([Cl:2])=[CH:4][C:5]=1[CH2:14][CH2:13][C:12]([O:30][CH2:28][CH3:29])=[O:15])=[O:25])=[O:17])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
N-[3-[(11-chloro-2,3,5,6,7,8-hexahydro-3,8-dioxo-4-benzazecin-4-(1H)-yl)carbonyl]propyl]acetamide
Quantity
2.66 g
Type
reactant
Smiles
ClC1=CC2=C(C(CCCN(C(CC2)=O)C(=O)CCCNC(C)=O)=O)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride/water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
Chromatography on aluminum oxide with ethyl acetate/ethanol (19:1) and crystallization from methylene chloride/ether

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(=O)NCCCC(=O)NCCCC(=O)C1=C(CCC(=O)OCC)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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